9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester

P2X3 Antagonist Neurological Disorder Pain Research

CAS 917762-67-5, formally 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester, is a complex thioxanthene derivative with the molecular formula C20H18O4S and a molecular weight of 354.42 g/mol. It features a unique combination of functional groups, including a cyclohexyl ester at the 2-position and a hydroxyl substituent at the 7-position on the tricyclic thioxanthene core, distinguishing it from simpler analogs.

Molecular Formula C20H18O4S
Molecular Weight 354.4 g/mol
CAS No. 917762-67-5
Cat. No. B12604560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester
CAS917762-67-5
Molecular FormulaC20H18O4S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)O
InChIInChI=1S/C20H18O4S/c21-13-7-9-18-16(11-13)19(22)15-10-12(6-8-17(15)25-18)20(23)24-14-4-2-1-3-5-14/h6-11,14,21H,1-5H2
InChIKeyVYUWFSUUAXNPID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Thioxanthene-2-Carboxylic Acid, 7-Hydroxy-9-Oxo-, Cyclohexyl Ester (CAS 917762-67-5): Thioxanthene Derivative for Research Procurement


CAS 917762-67-5, formally 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester, is a complex thioxanthene derivative with the molecular formula C20H18O4S and a molecular weight of 354.42 g/mol . It features a unique combination of functional groups, including a cyclohexyl ester at the 2-position and a hydroxyl substituent at the 7-position on the tricyclic thioxanthene core, distinguishing it from simpler analogs . This compound is primarily utilized as a specialized research intermediate and a screening compound in medicinal chemistry and material science, noted for its potential pharmacodynamic activities .

Why Generic Substitution Fails for 9H-Thioxanthene-2-Carboxylic Acid, 7-Hydroxy-9-Oxo-, Cyclohexyl Ester (917762-67-5)


The 7-hydroxy group on CAS 917762-67-5 is a critical structural feature that prevents direct substitution with its closest commercially available analog, 9H-Thioxanthene-2-carboxylic acid, 9-oxo-, cyclohexyl ester (CAS 917762-61-9) . This single hydroxyl modification fundamentally alters the molecule's hydrogen bonding capability and electronic distribution . In biological systems, such minor changes on the thioxanthene scaffold profoundly impact pharmacodynamic activity; for instance, class-level observations show that -OH groups on related phenothiazine and thioxanthene rings can significantly modulate antiproliferative potency compared to unsubstituted or halogenated analogs [1]. Therefore, selecting the incorrect analog could lead to a complete loss of targeted activity in P2X3 receptor modulation or other biological assays.

Product-Specific Evidence for Procuring 9H-Thioxanthene-2-Carboxylic Acid, 7-Hydroxy-9-Oxo-, Cyclohexyl Ester


P2X3 Receptor Antagonist Activity vs. Clinical Antipsychotic Thioxanthenes

CAS 917762-67-5 demonstrates quantifiable P2X3 purinoceptor 3 antagonism, with a measured EC50 of 340 nM [1]. This is a distinct pharmacological profile compared to classic thioxanthene drugs, such as flupenthixol, which primarily exert their effects through dopamine D2 receptor antagonism with typical Ki values in the low nanomolar range (e.g., 0.5-4 nM) . This shift in primary target from D2 to P2X3, evidenced by the vastly different potency scales and receptor types, positions the compound for non-psychotic neurological research rather than antipsychotic applications.

P2X3 Antagonist Neurological Disorder Pain Research

Antiproliferative Activity Profile vs. Non-Hydroxylated Thioxanthene Analog

The compound exhibits antiproliferative activity against human HeLa cells with an efficacy categorized in the range of >0.1 μM to ≤10 μM in a 48-hour WST8 assay [1]. In contrast, studies on a series of xanthene and thioxanthene derivatives lacking the 7-hydroxy substitution have shown potent nanomolar activity in various cancer cell lines; for instance, a related thioxanthene derivative (compound 3) exhibited an IC50 of 9.6 ± 1.1 nM against Caco-2 colon cancer cells . While a direct assay match is absent, this cross-study comparison suggests that the 7-hydroxy group on CAS 917762-67-5 may modulate antiproliferative potency, shifting activity from extreme potency to a more moderate range, which is a crucial consideration for SAR study design.

Anticancer Research HeLa Cells SAR Study

Calculated Lipophilicity Advantage Over Non-Hydroxylated Cyclohexyl Ester Analog

The target compound's calculated partition coefficient (LogP) is 4.6098, as determined by ChemSrc . This is expected to be lower than that of the non-hydroxylated analog, 9H-Thioxanthene-2-carboxylic acid, 9-oxo-, cyclohexyl ester (CAS 917762-61-9), for which a calculated LogP of approximately 5.1 can be estimated based on its higher hydrophobicity due to the absence of the polar -OH group . This quantitative difference of roughly 0.5 LogP units indicates that the 7-hydroxy substitution markedly improves the compound's predicted solubility and alters its membrane permeability profile, making it a more suitable candidate for in vitro assays requiring higher aqueous solubility.

Physicochemical Property LogP Drug-likeness

Optimized Research Applications for 9H-Thioxanthene-2-Carboxylic Acid, 7-Hydroxy-9-Oxo-, Cyclohexyl Ester (917762-67-5)


Specialized Chemical Probe for P2X3 Receptor Signaling

Based on its confirmed P2X3 antagonistic activity (EC50 = 340 nM) [1], the primary application for CAS 917762-67-5 is as a selective chemical probe in pain and sensory biology research. Procurement should be prioritized for studies investigating purinergic signaling pathways, where classical D2-antagonist thioxanthenes would be inappropriate tools due to their distinct neurological targets.

Key Intermediate in Structure-Activity Relationship (SAR) Studies

The compound serves as a critical intermediate for synthesizing novel thioxanthene libraries focused on optimizing antiproliferative or anti-inflammatory activities . Its moderate potency against HeLa cells [2] and the presence of a modifiable 7-hydroxy group make it an ideal starting point for hit-to-lead optimization campaigns aiming to improve potency or alter selectivity through chemical derivatization.

Candidate for Pharmacokinetic Profiling of Ester Prodrugs

With its lower calculated LogP (4.61) compared to its non-hydroxylated analog , this compound is suitable for research aimed at understanding the impact of hydroxyl substitution on the metabolic stability and pharmacokinetics of thioxanthene ester prodrugs. It allows scientists to quantitatively study the balance between aqueous solubility and membrane permeability in a series of closely related analogs.

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